molecular formula C8H11BrN2O B8708770 5-bromo-6-methoxy-N,N-dimethylpyridin-2-amine

5-bromo-6-methoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B8708770
M. Wt: 231.09 g/mol
InChI Key: XOBLFCUMHLJPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-methoxy-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-methoxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2O/c1-11(2)7-5-4-6(9)8(10-7)12-3/h4-5H,1-3H3

InChI Key

XOBLFCUMHLJPNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium methoxide (25% in methanol, 74.2 mL, 251 mmol) was added Intermediate (5-bromo-6-fluoro-pyridin-2-yl)-dimethyl-amine (18.36 g, 83.8 mmol). The reaction was stirred at reflux for 3 h before cooling to room temperature. The contents were poured into a solution of saturated ammonium chloride (500 mL) and this was extracted with ethyl acetate (3×300 mL). The combined organics were washed with brine (250 mL), dried over MgSO4, filtered, and concentrated in vacuo to afford desired product as an oil that solidified upon standing to give an off white/yellow solid (18.3 g, 95% yield). 1H NMR (CDCl3, 400 MHz) 5=7.49 (d, J=8.59 Hz, 1 H) 5.95 (d, J=8.59 Hz, 1 H) 3.96 (s, 3 H) 3.05 (s, 6 H); MS (FID)=230.1 (M)+.
Name
potassium methoxide
Quantity
74.2 mL
Type
reactant
Reaction Step One
Quantity
18.36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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